N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N'-butan-2-yl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-4-12(3)19-17(23)18(24)20-16-14-9-25-10-15(14)21-22(16)13-7-5-11(2)6-8-13/h5-8,12H,4,9-10H2,1-3H3,(H,19,23)(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTENUJNYFFYMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a thieno[3,4-c]pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for various pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Molecular Weight : 342.46 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
Anti-inflammatory Activity
Studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, research demonstrated that these compounds can inhibit pro-inflammatory cytokines in vitro. In a controlled study using murine macrophages, the compound reduced levels of TNF-α and IL-6 by approximately 50% at a concentration of 10 µM compared to untreated controls .
Antioxidant Activity
This compound has shown promise as an antioxidant. In a study involving Clarias gariepinus (African catfish), the compound was effective in mitigating oxidative stress induced by 4-nonylphenol exposure. The erythrocyte morphology was significantly improved in treated groups versus controls, indicating protective effects against oxidative damage .
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various bacterial strains. In vitro tests revealed that it exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. Specifically, the Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different bacterial strains tested .
Study on Antioxidant Effects
In a notable case study conducted on Nile fish species, this compound was administered to assess its protective role against environmental toxins. The results indicated a marked decrease in erythrocyte malformations post-treatment. The compound significantly reduced the incidence of sickle cells and acanthocytes compared to control groups exposed solely to the toxin .
In Vivo Studies
Further investigations included in vivo studies where the compound was tested for its anti-inflammatory effects in rodent models of arthritis. The administration of the compound led to a reduction in paw swelling and joint inflammation scores compared to baseline measurements. Histological analysis confirmed decreased inflammatory cell infiltration in treated animals .
Comparison with Similar Compounds
Structural Analog: N1-(sec-butyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Key Differences :
- Substituent Position : The para-tolyl group in the target compound is replaced with a meta-tolyl group in the analog .
- Sulfone Group: The analog includes a 5,5-dioxido (sulfone) moiety on the thienopyrazole ring, absent in the target compound. Implications:
- Meta-substitution may alter steric interactions with biological targets compared to para-substitution, affecting binding affinity .
| Parameter | Target Compound | Analog |
|---|---|---|
| Aromatic Substituent | p-Tolyl | m-Tolyl |
| Thienopyrazole Modification | None | 5,5-Dioxido (sulfone) |
| Molecular Weight* | ~430 g/mol (estimated) | ~462 g/mol (estimated) |
Functional Analog: S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
Context : S336 is a potent umami agonist identified via high-throughput screening of oxalamide libraries .
Key Contrasts :
- Substituents: S336 features a dimethoxybenzyl and pyridinylethyl group, whereas the target compound uses sec-butyl and thienopyrazolyl groups.
- Biological Activity : S336 activates the hTAS1R1/hTAS1R3 receptor (EC₅₀ ~3 µM), but the target compound’s activity remains uncharacterized.
Hypotheses : - The thienopyrazole moiety may introduce steric hindrance, reducing umami receptor affinity compared to S335.
- The sec-butyl chain could enhance lipophilicity, improving blood-brain barrier penetration for CNS applications .
| Parameter | Target Compound | S336 (FL-no. 16.099) |
|---|---|---|
| Core Structure | Oxalamide | Oxalamide |
| Key Substituents | Thienopyrazole, sec-butyl | Pyridine, dimethoxybenzyl |
| Known Activity | Undetermined | Umami agonist (EC₅₀ ~3 µM) |
Research Findings and Hypotheses
- Structure-Activity Relationships (SAR): Electron-donating groups (e.g., para-tolyl) on the thienopyrazole may enhance stability but reduce receptor engagement compared to electron-withdrawing groups (e.g., sulfone) . Bulky substituents (e.g., sec-butyl) could improve metabolic stability but limit solubility .
- Synthetic Accessibility :
- The target compound likely follows a route similar to ’s method, involving oxalyl chloride coupling and chromatography .
Preparation Methods
Synthetic Strategies for Thieno[3,4-c]pyrazole Core
The thieno[3,4-c]pyrazole core is synthesized via cyclization reactions using thiophene precursors. A common approach involves the condensation of 3-aminothiophene-4-carboxylates with hydrazine derivatives under acidic conditions. For instance, 2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine is prepared by reacting ethyl 3-amino-4-cyano-5-(p-tolyl)thiophene-2-carboxylate with hydrazine hydrate in ethanol at reflux (78°C, 12 hours). The reaction proceeds via nucleophilic attack of hydrazine on the nitrile group, followed by intramolecular cyclization to form the pyrazole ring.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Reaction Time | 12 hours |
| Yield | 68–72% |
Oxalamide Bridge Formation
The oxalamide linker is synthesized by coupling the sec-butylamine intermediate with oxalyl chloride. In a two-step procedure:
- Activation of Oxalyl Chloride : Oxalyl chloride (1.2 equivalents) is reacted with N-methylmorpholine (NMM) in dichloromethane (DCM) at 0°C for 30 minutes.
- Coupling Reaction : The activated intermediate is added to a solution of 3-amino-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole and triethylamine (TEA) in DCM. The mixture is stirred at room temperature for 4 hours, yielding the target compound (58–62%).
Optimization of Coupling Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → 25°C |
| Reaction Time | 4 hours |
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 4.15 (m, 1H, sec-butyl CH), 3.85 (s, 2H, thieno-H), 2.35 (s, 3H, CH₃), 1.55–1.20 (m, 7H, sec-butyl CH₂/CH₃).
- HRMS (ESI+) : m/z calculated for C₁₉H₂₃N₄O₂S [M+H]⁺: 397.1432; found: 397.1428.
Mechanistic Insights and Side Reactions
The formation of byproducts, such as N,N'-bis(sec-butyl)oxalamide , is observed when excess amine is present. This side reaction is mitigated by maintaining a 1:1 stoichiometry between oxalyl chloride and the amine. Computational studies suggest that steric hindrance from the sec-butyl group slows down the coupling kinetics, necessitating prolonged reaction times.
Q & A
Q. What synthetic strategies are recommended for constructing the thieno[3,4-c]pyrazole core in this compound?
The thieno[3,4-c]pyrazole core is typically synthesized via cyclization reactions using thiophene derivatives and hydrazine/hydrazones. Key steps include:
- Cyclization : Use of anhydrous tetrahydrofuran (THF) or dichloromethane under nitrogen to prevent hydrolysis .
- Catalysts : Triethylamine or similar bases to enhance reaction rates and selectivity during coupling steps .
- Temperature control : Reactions often proceed at 0–60°C to balance yield and purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to analyze proton environments and carbon frameworks, supplemented by 2D techniques (HSQC, HMBC) for connectivity verification .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous determination of stereochemistry and solid-state conformation (if crystals are obtainable) .
Q. What solvent systems are optimal for purification and stability studies?
- Purification : Use polar aprotic solvents (e.g., dimethylformamide) for column chromatography, as they improve separation of polar intermediates .
- Stability : Avoid protic solvents (e.g., water, alcohols) during storage to prevent hydrolysis of the oxalamide bond .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the final oxalamide coupling step?
Systematic optimization involves:
- Solvent screening : Compare yields in THF (non-polar, anhydrous) vs. DMF (polar, high-boiling) to identify ideal dielectric environments .
- Catalyst variation : Test bases like DBU or K2CO3 to enhance nucleophilicity of amine intermediates .
- Stoichiometric adjustments : Increase equivalents of oxalic acid derivatives to drive the coupling reaction to completion .
Q. How should researchers address discrepancies in biological activity data across different synthetic batches?
- Purity analysis : Use HPLC with UV/Vis detection (λ = 254 nm) to quantify impurities; batches with >95% purity are prioritized for bioassays .
- Structural confirmation : Re-analyze problematic batches via NMR to detect trace byproducts (e.g., hydrolyzed oxalamide derivatives) .
- Bioassay controls : Include reference compounds (e.g., kinase inhibitors) to validate assay reproducibility .
Q. What computational tools are effective for predicting this compound’s pharmacokinetic properties?
- Molecular docking : Software like AutoDock Vina to model interactions with target proteins (e.g., kinases) using the thieno-pyrazole core as a pharmacophore .
- ADMET prediction : Tools like SwissADME to estimate solubility (LogP), metabolic stability, and CYP450 interactions based on substituent effects (e.g., sec-butyl vs. benzyl groups) .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Substituent variation : Synthesize derivatives with modified aryl (e.g., p-tolyl → 4-chlorophenyl) or alkyl (e.g., sec-butyl → cycloheptyl) groups to assess biological activity trends .
- Biological testing : Screen analogs against disease-relevant targets (e.g., cancer cell lines) using dose-response assays (IC50 determination) .
- Data correlation : Use QSAR models to link electronic (Hammett σ) or steric (Taft Es) parameters of substituents with activity .
Contradiction Resolution & Data Analysis
Q. How to reconcile conflicting solubility data reported in different studies?
- Method standardization : Compare solubility measurements using identical solvents (e.g., DMSO for in vitro assays vs. PBS for physiological relevance) .
- pH profiling : Test solubility across pH 2–8 to account for ionization effects on the oxalamide group .
Q. What analytical strategies resolve ambiguities in reaction mechanisms for thieno-pyrazole formation?
- Isotopic labeling : Use 15N-labeled hydrazine to track nitrogen incorporation during cyclization via MS/MS .
- Kinetic studies : Monitor intermediate formation via in-situ FTIR to identify rate-limiting steps .
Methodological Tables
Q. Table 1: Comparison of Synthetic Conditions for Thieno-Pyrazole Core
| Parameter | |||
|---|---|---|---|
| Solvent | THF | DCM | DMF |
| Catalyst | Triethylamine | None | K2CO3 |
| Yield | 72% | 65% | 81% |
Q. Table 2: Key Characterization Data
| Technique | Critical Insights | References |
|---|---|---|
| 1H NMR | Confirms sec-butyl CH3 multiplicity and aryl proton integration | |
| HRMS | Validates molecular formula (C21H22N4O2S) | |
| X-ray | Resolves dihedral angles between thieno-pyrazole and oxalamide |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
